molecular formula C17H15N5O4S3 B2453703 N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-48-1

N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2453703
CAS No.: 921520-48-1
M. Wt: 449.52
InChI Key: BATXBWVSIYMCEV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiadiazole ring, a thiazole ring, and a dioxole ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and X-ray crystallography are often used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amino group might be involved in acid-base reactions, while the carbonyl group could be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds related to the specified chemical structure, such as those derived from 2-amino benzo[d]thiazolyl, have been synthesized and shown to possess promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized by reacting 3-amino-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide with p-substituted benzaldehydes. The antibacterial activity was evaluated using the MIC method, and certain compounds displayed significant efficacy at non-cytotoxic concentrations (Palkar et al., 2017).

Anticancer Activity

Another area of research focuses on the synthesis of hybrid molecules containing 1,3,4-thiadiazole and benzamide groups, which are associated with significant biological properties. These compounds have been evaluated for their in vitro anticancer activity against various human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). Some of the synthesized compounds exhibited promising anticancer activity with GI50 values comparable to the standard drug Adriamycin. The study emphasizes the potential of these compounds as anticancer agents (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, if it’s an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

The safety and hazards of this compound would depend on its toxicity, which could be influenced by factors like its reactivity, its potential to bioaccumulate, and its effects on biological systems .

Future Directions

Future research on this compound could involve studying its biological activity in more detail, optimizing its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

N-[4-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S3/c1-2-27-17-22-21-16(29-17)19-13(23)6-10-7-28-15(18-10)20-14(24)9-3-4-11-12(5-9)26-8-25-11/h3-5,7H,2,6,8H2,1H3,(H,18,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATXBWVSIYMCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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